Cas no 2229213-07-2 (2-(2-amino-2-methylpropyl)-3-bromophenol)

2-(2-amino-2-methylpropyl)-3-bromophenol Chemical and Physical Properties
Names and Identifiers
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- 2-(2-amino-2-methylpropyl)-3-bromophenol
- 2229213-07-2
- EN300-1922353
-
- Inchi: 1S/C10H14BrNO/c1-10(2,12)6-7-8(11)4-3-5-9(7)13/h3-5,13H,6,12H2,1-2H3
- InChI Key: KSJBDWCCGBNJEB-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1CC(C)(C)N)O
Computed Properties
- Exact Mass: 243.02588g/mol
- Monoisotopic Mass: 243.02588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 46.2Ų
2-(2-amino-2-methylpropyl)-3-bromophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1922353-2.5g |
2-(2-amino-2-methylpropyl)-3-bromophenol |
2229213-07-2 | 2.5g |
$2100.0 | 2023-09-17 | ||
Enamine | EN300-1922353-0.05g |
2-(2-amino-2-methylpropyl)-3-bromophenol |
2229213-07-2 | 0.05g |
$900.0 | 2023-09-17 | ||
Enamine | EN300-1922353-1g |
2-(2-amino-2-methylpropyl)-3-bromophenol |
2229213-07-2 | 1g |
$1070.0 | 2023-09-17 | ||
Enamine | EN300-1922353-5g |
2-(2-amino-2-methylpropyl)-3-bromophenol |
2229213-07-2 | 5g |
$3105.0 | 2023-09-17 | ||
Enamine | EN300-1922353-10g |
2-(2-amino-2-methylpropyl)-3-bromophenol |
2229213-07-2 | 10g |
$4606.0 | 2023-09-17 | ||
Enamine | EN300-1922353-5.0g |
2-(2-amino-2-methylpropyl)-3-bromophenol |
2229213-07-2 | 5g |
$3105.0 | 2023-06-02 | ||
Enamine | EN300-1922353-1.0g |
2-(2-amino-2-methylpropyl)-3-bromophenol |
2229213-07-2 | 1g |
$1070.0 | 2023-06-02 | ||
Enamine | EN300-1922353-0.25g |
2-(2-amino-2-methylpropyl)-3-bromophenol |
2229213-07-2 | 0.25g |
$985.0 | 2023-09-17 | ||
Enamine | EN300-1922353-0.1g |
2-(2-amino-2-methylpropyl)-3-bromophenol |
2229213-07-2 | 0.1g |
$943.0 | 2023-09-17 | ||
Enamine | EN300-1922353-0.5g |
2-(2-amino-2-methylpropyl)-3-bromophenol |
2229213-07-2 | 0.5g |
$1027.0 | 2023-09-17 |
2-(2-amino-2-methylpropyl)-3-bromophenol Related Literature
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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2. Book reviews
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
Additional information on 2-(2-amino-2-methylpropyl)-3-bromophenol
Introduction to 2-(2-amino-2-methylpropyl)-3-bromophenol (CAS No. 2229213-07-2)
2-(2-amino-2-methylpropyl)-3-bromophenol, with the CAS number 2229213-07-2, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, chemical synthesis, and materials science. This compound is characterized by its unique molecular structure, which includes a bromophenol moiety and an amino-substituted tert-butyl group. These structural features contribute to its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.
The molecular formula of 2-(2-amino-2-methylpropyl)-3-bromophenol is C10H14BrNO2, and its molecular weight is approximately 256.13 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, starting from readily available starting materials such as bromophenol and tert-butylamine. The synthesis process involves multiple steps, including substitution reactions, reduction, and functional group transformations, which are carefully optimized to achieve high yields and purity.
In the context of pharmaceutical research, 2-(2-amino-2-methylpropyl)-3-bromophenol has shown promise as a lead compound for the development of new drugs. Recent studies have explored its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 2-(2-amino-2-methylpropyl)-3-bromophenol exhibited potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. This finding opens up new avenues for the development of therapeutic agents targeting these conditions.
Beyond its pharmaceutical applications, 2-(2-amino-2-methylpropyl)-3-bromophenol has also been investigated for its use in chemical synthesis and materials science. Its unique reactivity makes it a versatile building block for the synthesis of complex organic molecules, polymers, and functional materials. Researchers at the University of California, Berkeley, have demonstrated the utility of this compound in the synthesis of novel polymers with tunable properties, such as high thermal stability and mechanical strength. These polymers have potential applications in areas such as electronics, coatings, and biomedical devices.
The physical properties of 2-(2-amino-2-methylpropyl)-3-bromophenol, including its solubility, melting point, and stability under various conditions, have been extensively studied. It is generally soluble in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO), but exhibits limited solubility in water. This solubility profile makes it suitable for use in both aqueous and non-aqueous reaction media, depending on the specific application requirements.
In terms of safety and handling, 2-(2-amino-2-methylpropyl)-3-bromophenol should be managed with standard laboratory precautions to ensure safe handling and storage. It is important to avoid exposure to skin and eyes and to use appropriate personal protective equipment (PPE) when working with this compound. Additionally, proper disposal methods should be followed to minimize environmental impact.
The market demand for 2-(2-amino-2-methylpropyl)-3-bromophenol is expected to grow in the coming years due to its diverse applications and potential for innovation. Key drivers of this growth include advancements in pharmaceutical research, increasing investment in materials science, and the development of new synthetic methodologies that utilize this compound as a key intermediate.
In conclusion, 2-(2-amino-2-methylpropyl)-3-bromophenol (CAS No. 2229213-07-2) is a versatile compound with significant potential across multiple scientific disciplines. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing our understanding and capabilities in fields such as pharmaceuticals, chemical synthesis, and materials science.
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